molecular formula C24H28N8O2 B605629 Gusacitinib CAS No. 1425381-60-7

Gusacitinib

Katalognummer B605629
CAS-Nummer: 1425381-60-7
Molekulargewicht: 460.542
InChI-Schlüssel: NLFLXLJXEIUQDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Gusacitinib is a potential best-in-class SYK/JAK inhibitor . It has been studied in over 400 subjects to date in multiple indications .


Synthesis Analysis

Gusacitinib (ASN002) is a JAK1, JAK2, JAK3, TYK2, and SYK inhibitor . It has been studied in a phase Ib randomized, double-blind, placebo-controlled trial assessing its safety and efficacy .


Molecular Structure Analysis

Gusacitinib is a Janus kinase (JAK) inhibitor that targets individual receptor-associated kinases .


Chemical Reactions Analysis

Janus kinase (JAK) inhibitors target individual receptor-associated kinases, thereby preventing the mediation of inflammatory signals . Several JAK inhibitors with varying mechanism of action, potency, and safety represent potential therapeutic options for AD in both topical and systemic application .


Physical And Chemical Properties Analysis

Gusacitinib has a molecular formula of C24H28N8O2 and a molecular weight of 460.5 g/mol . Its IUPAC name is 2- [1- [4- [4- (4-hydroxypiperidin-1-yl)anilino]-5-oxo-6H-pyrimido [4,5-d]pyridazin-2-yl]piperidin-4-yl]acetonitrile .

Wissenschaftliche Forschungsanwendungen

  • Atopic Dermatitis Treatment : Gusacitinib, as a JAK inhibitor, is promising for treating atopic dermatitis (AD), especially in patients who do not respond to conventional therapies. It works by reducing the activation of multiple proinflammatory mediators involved in AD pathogenesis (Cartron et al., 2021).

  • Inflammatory Diseases : Gusacitinib is part of the JAK/STAT signaling pathway, which is critical in immune-mediated inflammatory skin diseases like atopic dermatitis, vitiligo, and alopecia areata. While no drugs targeting this pathway have been approved for dermatological diseases yet, gusacitinib shows potential in this area (Montilla et al., 2019).

  • Selectivity and Efficacy : In the context of JAK inhibitors for the treatment of inflammatory diseases, itacitinib (INCB039110) has been characterized as a potent and selective JAK1 inhibitor with efficacy across multiple preclinical disease models. This highlights the general importance of selectivity in the efficacy of JAK inhibitors like Gusacitinib (Covington et al., 2020).

Safety And Hazards

In a double-blind, placebo-controlled, multicenter, Phase 2 study, Gusacitinib showed rapid improvement in Chronic Hand Eczema (CHE) patients and was well tolerated . Adverse events included upper respiratory infection (URI), headache, nausea, and nasopharyngitis .

Zukünftige Richtungen

Gusacitinib showed rapid improvement in CHE patients and was well tolerated, warranting further investigations . It is also suggested that both topical and oral JAK inhibitors are efficacious and safe for use in patients with AD, although cases of thrombosis and viral disease have been reported .

Eigenschaften

IUPAC Name

2-[1-[4-[4-(4-hydroxypiperidin-1-yl)anilino]-5-oxo-6H-pyrimido[4,5-d]pyridazin-2-yl]piperidin-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N8O2/c25-10-5-16-6-11-32(12-7-16)24-28-20-15-26-30-23(34)21(20)22(29-24)27-17-1-3-18(4-2-17)31-13-8-19(33)9-14-31/h1-4,15-16,19,33H,5-9,11-14H2,(H,30,34)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFLXLJXEIUQDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC#N)C2=NC3=C(C(=O)NN=C3)C(=N2)NC4=CC=C(C=C4)N5CCC(CC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gusacitinib

CAS RN

1425381-60-7
Record name Gusacitinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1425381607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gusacitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15670
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GUSACITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4801QYW816
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
152
Citations
PA Jimenez, HL Sofen, R Bissonnette, M Lee… - Journal of the American …, 2023 - Elsevier
… The efficacy and safety of gusacitinib were evaluated in a double-blind… gusacitinib (40 or 80 mg) for 12 weeks (part A). Then, in part B (through week 32), the patients received gusacitinib…
Number of citations: 4 www.sciencedirect.com
C Guttman Krader - 2020 - dermatologytimes.com
… decrease from baseline mTLSS in the gusacitinib 80 mg, gusacitinib 40 mg, and placebo … between gusacitinib 80 mg and placebo was statistically significant. In both gusacitinib groups, …
Number of citations: 0 www.dermatologytimes.com
J Ahn, Y Choi, EL Simpson - Annals of dermatology, 2021 - ncbi.nlm.nih.gov
… -term safety, tolerability, and efficacy of gusacitinib in subjects with moderate to severe AD … gusacitinib in 244 adult patients with moderate-to-severe AD. In the RADIANT trial, gusacitinib …
Number of citations: 17 www.ncbi.nlm.nih.gov
AM Cartron, TH Nguyen, YS Roh… - Clinical and …, 2021 - academic.oup.com
… Oral formulations include abrocitinib, upadacitinib, baricitinib and gusacitinib, and are most appropriate for patients with moderate to severe AD. Emerging topical formulation in …
Number of citations: 48 academic.oup.com
S Sood, E Akuffo-Addo, JR Georgakopoulos… - JAAD …, 2023 - ncbi.nlm.nih.gov
Following preferred reporting items for systematic reviews and meta-analyses guidelines, Embase and MEDLINE databases were searched using specific keywords (Supplementary …
Number of citations: 7 www.ncbi.nlm.nih.gov
FM Rosenberg, L Loman, MLA Schuttelaar - Contact Dermatitis, 2022 - ncbi.nlm.nih.gov
… 9 A phase 2b trial with gusacitinib, an oral dual pan-JAK/spleen tyrosine kinase (SYK)-inhibitor, reported dose-dependent improvements of moderate-tosevere CHE up to 16 weeks …
Number of citations: 13 www.ncbi.nlm.nih.gov
M Munera-Campos, JM Carrascosa - Actas dermo-sifiliograficas, 2023 - Elsevier
… gusacitinib at daily doses of 20, 40 and 80 mg vs. placebo for 4 weeks. EASI50 responses were more common in patients on gusacitinib … There have been no new studies of gusacitinib …
Number of citations: 2 www.sciencedirect.com
C Alves, A Penedones, D Mendes… - European Journal of …, 2022 - Springer
… , but some difficulties were observed for the nodes including gusacitinib (treatment 2 in all meta-… The main reason for this is that only one study of gusacitinib was included, with a small …
Number of citations: 7 link.springer.com
R Singh, CE Heron, RI Ghamrawi… - ImmunoTargets and …, 2020 - Taylor & Francis
… Ib trial of gusacitinib, the most commonly experienced TEAEs related to gusacitinib included … Citation52 Treatment discontinuation due to AEs in patients receiving gusacitinib were …
Number of citations: 33 www.tandfonline.com
M Le, M Berman-Rosa, FM Ghazawi, M Bourcier… - Frontiers in …, 2021 - frontiersin.org
… 80 mg gusacitinib once daily and placebo groups. Each patient received either gusacitinib or … Gusacitinib was found to be significantly superior to placebo for the proportion of patients …
Number of citations: 23 www.frontiersin.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.